3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper
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Overview
Description
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper is an organophosphorus compound that contains a copper atom coordinated to a phosphinine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper typically involves the reaction of a phosphinine precursor with a copper salt. One common method is the reaction of 3-Chloro-4,5-dimethyl-2-phenylphosphinine with copper(I) chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction is usually carried out at room temperature and monitored by techniques such as NMR spectroscopy to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: Reduction reactions can convert the copper(II) complexes back to copper(I) species.
Substitution: The chlorine atom in the phosphinine ligand can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under mild conditions, typically in the presence of a base such as triethylamine (Et₃N).
Major Products Formed
Oxidation: Copper(II) complexes with modified phosphinine ligands.
Reduction: Copper(I) complexes with the original phosphinine ligand.
Substitution: New phosphinine derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, such as cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, such as conductive polymers and coordination polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper involves its interaction with molecular targets through coordination chemistry. The copper atom can form coordination bonds with various ligands, influencing the electronic properties of the compound. This interaction can modulate the activity of enzymes, disrupt microbial cell membranes, or facilitate electron transfer processes in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;nickel
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;palladium
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;platinum
Uniqueness
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper is unique due to its specific coordination environment and electronic properties conferred by the copper atom. Compared to its nickel, palladium, and platinum analogs, the copper complex may exhibit different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
Properties
CAS No. |
154972-52-8 |
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Molecular Formula |
C13H12ClCuP |
Molecular Weight |
298.20 g/mol |
IUPAC Name |
3-chloro-4,5-dimethyl-2-phenylphosphinine;copper |
InChI |
InChI=1S/C13H12ClP.Cu/c1-9-8-15-13(12(14)10(9)2)11-6-4-3-5-7-11;/h3-8H,1-2H3; |
InChI Key |
IDGJPNUHKBIVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP=C(C(=C1C)Cl)C2=CC=CC=C2.[Cu] |
Origin of Product |
United States |
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